chemical properties of 4-bromo-1-(1-phenylethyl)-1H-pyrazole
chemical properties of 4-bromo-1-(1-phenylethyl)-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 4-bromo-1-(1-phenylethyl)-1H-pyrazole
For researchers, scientists, and professionals in drug development, understanding the chemical intricacies of novel molecular scaffolds is paramount to innovation. This guide provides a comprehensive technical overview of 4-bromo-1-(1-phenylethyl)-1H-pyrazole, a versatile heterocyclic compound. We will delve into its synthesis, spectroscopic signature, and chemical reactivity, offering field-proven insights into its potential as a building block in medicinal chemistry and materials science.
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal core for designing targeted therapeutics. The introduction of a bromine atom at the 4-position, as in 4-bromopyrazole, transforms this scaffold into a highly versatile synthetic intermediate.[2][3] This bromine atom serves as a reactive handle, enabling a diverse range of functionalization through modern cross-coupling methodologies.
This guide focuses specifically on 4-bromo-1-(1-phenylethyl)-1H-pyrazole, a derivative that combines the reactive 4-bromopyrazole core with a chiral phenylethyl group at the N1 position. This specific combination introduces stereochemical complexity and additional aromatic interactions, making it a compound of significant interest for further molecular elaboration.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 4-bromo-1-(1-phenylethyl)-1H-pyrazole are derived from its constituent parts: the planar, aromatic pyrazole ring and the bulky, chiral 1-phenylethyl substituent.
| Property | Value / Prediction | Source |
| Molecular Formula | C₁₁H₁₁BrN₂ | [4] |
| Molecular Weight | 251.13 g/mol | [4] |
| Monoisotopic Mass | 250.01056 Da | [4] |
| InChIKey | LFCSPMPEKQNHCZ-UHFFFAOYSA-N | [4] |
| SMILES | CC(C1=CC=CC=C1)N2C=C(C=N2)Br | [4] |
| Physical State | Predicted to be a high-boiling liquid or a low-melting solid | Inferred from analogs like 4-bromo-1-methyl-1H-pyrazole (liquid)[5] and 4-bromo-1-(phenylsulfonyl)-1H-pyrazole (solid, m.p. 90-92 °C) |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, Chloroform, Methanol) | [2] |
Synthesis of 4-bromo-1-(1-phenylethyl)-1H-pyrazole
The most direct and logical synthetic route to the title compound is the N-alkylation of commercially available 4-bromo-1H-pyrazole.[6][7] This reaction involves the deprotonation of the pyrazole's N-H proton by a suitable base, followed by nucleophilic attack on an appropriate electrophile, in this case, (1-bromoethyl)benzene.
The choice of base and solvent is critical for achieving high regioselectivity and yield. A moderately strong base like potassium carbonate is often sufficient to deprotonate the pyrazole (pKa ≈ 12.7), while a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile facilitates the Sₙ2 reaction.
Caption: Proposed synthesis of 4-bromo-1-(1-phenylethyl)-1H-pyrazole.
Experimental Protocol: N-Alkylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-1H-pyrazole (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the pyrazole, followed by the addition of anhydrous potassium carbonate (1.5 eq).
-
Addition of Electrophile: Stir the suspension vigorously and add (1-bromoethyl)benzene (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The causality for heating is to overcome the activation energy for the Sₙ2 reaction, ensuring a reasonable reaction rate.
-
Workup: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization (Predicted)
As no experimental spectra are publicly available, the following characterization is based on established principles of spectroscopy and data from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the pyrazole ring, the phenylethyl moiety, and the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Pyrazole H-3 | ~7.8-8.0 | Singlet (s) | Deshielded by adjacent nitrogen atoms. |
| Pyrazole H-5 | ~7.6-7.8 | Singlet (s) | Similar electronic environment to H-3. |
| Phenyl H (ortho, meta, para) | ~7.2-7.4 | Multiplet (m) | Typical aromatic region for a monosubstituted benzene ring. |
| Methine CH | ~5.8-6.0 | Quartet (q) | Coupled to the three methyl protons and deshielded by the adjacent nitrogen and phenyl group. |
| Methyl CH₃ | ~1.9-2.1 | Doublet (d) | Coupled to the single methine proton. |
Reference data for prediction from similar compounds like 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide.[8]
¹³C NMR Spectroscopy
The carbon spectrum will complement the proton data, confirming the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazole C-5 | ~140-142 | Deshielded by adjacent nitrogen. |
| Pyrazole C-3 | ~130-132 | Less deshielded than C-5. |
| Phenyl C (ipso) | ~140-142 | Quaternary carbon attached to the methine. |
| Phenyl C (ortho, meta, para) | ~126-129 | Standard aromatic carbon region. |
| Pyrazole C-4 | ~95-98 | Shielded carbon directly attached to bromine. |
| Methine CH | ~58-62 | Aliphatic carbon deshielded by nitrogen and phenyl ring. |
| Methyl CH₃ | ~20-23 | Standard aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic vibrations for the aromatic systems and the carbon-bromine bond.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3150 | C-H Stretch | Aromatic (Pyrazole & Phenyl) |
| 2950-3000 | C-H Stretch | Aliphatic (CH, CH₃) |
| ~1500, ~1600 | C=C Stretch | Aromatic Rings |
| ~1450 | C-N Stretch | Pyrazole Ring |
| 500-600 | C-Br Stretch | Bromo-Aryl |
Mass Spectrometry
Mass spectrometry provides crucial information on the molecular weight and isotopic distribution. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
-
Predicted [M+H]⁺: 251.01784 / 253.01579[4]
-
Predicted [M]⁺: 250.01001 / 252.00796[4]
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Key Fragmentation: A likely fragmentation pathway is the loss of the phenylethyl group via cleavage of the N-C bond, leading to a fragment corresponding to the 4-bromopyrazole cation. Another significant fragmentation would be the loss of a methyl radical to form a stable benzylic cation.
Chemical Reactivity and Synthetic Applications
The primary locus of reactivity on 4-bromo-1-(1-phenylethyl)-1H-pyrazole is the C4-bromine bond. This functionality makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing C-C, C-N, and C-O bonds.[9][10]
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an ideal precursor for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups at the 4-position of the pyrazole ring.[10][11][12]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative procedure for coupling an arylboronic acid to the 4-position of the pyrazole core.
-
Setup: In a reaction vessel, combine 4-bromo-1-(1-phenylethyl)-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. The water is essential for the transmetalation step.
-
Reaction: Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) to remove oxygen, which can deactivate the palladium catalyst. Heat the reaction to 80-100 °C under an inert atmosphere until TLC or LC-MS indicates consumption of the starting material.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to obtain the 4-aryl-1-(1-phenylethyl)-1H-pyrazole derivative.
The successful execution of such cross-coupling reactions opens the door to a vast chemical space, allowing for the synthesis of novel compounds for screening in drug discovery programs and for the development of new functional materials.
Conclusion
4-bromo-1-(1-phenylethyl)-1H-pyrazole is a strategically designed molecule that holds considerable promise as a synthetic intermediate. Its preparation via N-alkylation of 4-bromopyrazole is straightforward. The true value of this compound lies in the reactivity of its C4-bromo substituent, which serves as a versatile linchpin for introducing molecular diversity through robust and well-established palladium-catalyzed cross-coupling reactions. For researchers in drug development, this molecule represents a valuable starting point for the rapid generation of libraries of novel pyrazole derivatives, accelerating the discovery of new lead compounds.
References
-
PubChem. 4-Bromopyrazole. National Center for Biotechnology Information. [Link]
-
Cabildo, P., Claramunt, R. M., & Elguero, J. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
-
PubChemLite. 4-bromo-1-(1-phenylethyl)-1h-pyrazole. [Link]
-
PubChem. 4-(bromomethyl)-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-240. [Link]
-
MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1938-1953. [Link]
-
Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420. [Link]
-
Organic Chemistry Explained. (2022). CROSS-COUPLING reactions - everything YOU need to know![Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
-
Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296. [Link]
-
SpectraBase. 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. [Link]
-
Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Sci-Hub. [Link]
-
LibreTexts Chemistry. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]
-
SpectraBase. 1H NMR of 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]
-
PubChem. 4-Bromo-1-ethyl-5-(methylthio)-1H-pyrazole. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 4-bromo-1-(1-phenylethyl)-1h-pyrazole (C11H11BrN2) [pubchemlite.lcsb.uni.lu]
- 5. 4-溴-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Bromo-1H-pyrazole, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 2075-45-8|4-Bromo-1H-pyrazole|BLD Pharm [bldpharm.com]
- 8. spectrabase.com [spectrabase.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
